1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is a phospholipid containing two saturated long-chain stearic acid molecules at the sn-1 and sn-2 positions. This compound is widely used in the formation of lipid nanoparticles and liposomes, which are essential in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the phospholipid head group or the fatty acid chains.
Substitution: Substitution reactions can occur at the phosphate group or the glycerol backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while reduction can yield modified phospholipids with altered head groups or fatty acid chains .
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipids and proteins, affecting various cellular processes. The molecular targets include cell membrane components and signaling pathways involved in lipid metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but contains palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated oleic acid chains, leading to different physical properties.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains shorter myristic acid chains, affecting its behavior in lipid bilayers.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate is unique due to its saturated long-chain stearic acid molecules, which provide enhanced stability and rigidity to lipid bilayers. This makes it particularly useful in applications requiring robust and stable lipid structures .
Properties
IUPAC Name |
[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2/t42-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFFOPIZMXKSG-YHZVPMRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H92NO10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.